7-Oxoundecanoic acid
Overview
Description
7-Oxoundecanoic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of undecanoic acid, characterized by the presence of a keto group at the seventh carbon atom
Mechanism of Action
Target of Action
7-Oxoundecanoic acid is a monocarboxylic acid . More research is needed to identify its primary targets and their roles.
Mode of Action
It is known to have antimycotic properties, which suggests it may interact with fungal cells . .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. It is known to inhibit the production of exocellular keratinase, lipase, and the biosynthesis of several phospholipids in T. rubrum . These enzymes and biochemical pathways play crucial roles in the metabolism of fungal cells.
Result of Action
It is known to have antimycotic properties, suggesting it may have effects on fungal cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Oxoundecanoic acid can be synthesized through several methods. One common approach involves the oxidation of undecanoic acid. This process typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the oxidation process .
Chemical Reactions Analysis
Types of Reactions
7-Oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can yield 7-hydroxyundecanoic acid.
Substitution: The keto group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: 7-Hydroxyundecanoic acid.
Substitution: Various substituted undecanoic acids depending on the nucleophile used.
Scientific Research Applications
7-Oxoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A saturated fatty acid without the keto group.
10-Oxoundecanoic acid: Similar structure but with the keto group at the tenth carbon atom.
7-Hydroxyundecanoic acid: A reduced form of 7-oxoundecanoic acid with a hydroxyl group instead of a keto group.
Uniqueness
This compound is unique due to the specific positioning of the keto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
7-oxoundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-7-10(12)8-5-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIZHWOQKWVNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991498 | |
Record name | 7-Oxoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71173-33-6 | |
Record name | 7-Oxoundecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Oxoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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